molecular formula C24H25OP B12606467 (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite CAS No. 918399-08-3

(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite

Cat. No.: B12606467
CAS No.: 918399-08-3
M. Wt: 360.4 g/mol
InChI Key: GZFYRYMWQPAJJO-RPWUZVMVSA-N
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Description

(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite is a chiral phosphine ligand known for its high enantioselectivity in various chemical reactions. This compound is particularly valuable in asymmetric synthesis, where it helps produce enantiomerically pure products. Its unique structure, featuring a cyclohexyl ring with phenyl and diphenylphosphinite groups, makes it a versatile and efficient catalyst in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Mechanism of Action

The mechanism of action of (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, creating a chiral environment that promotes enantioselective transformations. The molecular targets include various transition metals, and the pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite is unique due to its high enantioselectivity and efficiency in asymmetric synthesis. Its specific stereochemistry allows for the production of enantiomerically pure compounds with high yields, making it a valuable tool in both academic and industrial research.

Properties

CAS No.

918399-08-3

Molecular Formula

C24H25OP

Molecular Weight

360.4 g/mol

IUPAC Name

diphenyl-[(1S,2R)-2-phenylcyclohexyl]oxyphosphane

InChI

InChI=1S/C24H25OP/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25-26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23-24H,10-11,18-19H2/t23-,24+/m1/s1

InChI Key

GZFYRYMWQPAJJO-RPWUZVMVSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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